molecular formula C17H20N4O3 B252276 N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide

Cat. No. B252276
M. Wt: 328.4 g/mol
InChI Key: DRHDZJCNKBIFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide, also known as IPAC, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. IPAC belongs to a class of compounds known as pyrazinecarboxamides, which have been shown to have anti-tumor properties. In

Mechanism of Action

The mechanism of action of N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. For example, N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide can induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of several proteins involved in cancer cell survival. In addition, N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide has been shown to reduce the growth of tumor xenografts in mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide in lab experiments is its high potency and specificity for cancer cells. However, one limitation is that N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide is not very soluble in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration route for N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide in cancer treatment.

Future Directions

There are several future directions for research on N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide. One direction is to further explore its mechanism of action and identify other signaling pathways that may be involved in its anti-tumor effects. Another direction is to investigate the potential use of N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide in combination with other chemotherapeutic agents, as well as its potential use in other diseases, such as inflammatory disorders. Finally, more research is needed to determine the optimal dosage and administration route for N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide in cancer treatment.

Synthesis Methods

The synthesis of N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide involves the reaction of 4-isopropoxybenzoyl chloride with ethylenediamine, followed by the addition of 2-pyrazinecarboxylic acid. The resulting product is N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide, which can be purified through recrystallization. This synthesis method has been reported in several scientific publications, including a study by Zhang et al. (2017).

Scientific Research Applications

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide has been studied for its potential use in combination with other chemotherapeutic agents, such as doxorubicin and cisplatin.

properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-[(4-propan-2-yloxybenzoyl)amino]ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H20N4O3/c1-12(2)24-14-5-3-13(4-6-14)16(22)20-9-10-21-17(23)15-11-18-7-8-19-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

DRHDZJCNKBIFPR-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC=CN=C2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC=CN=C2

Origin of Product

United States

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